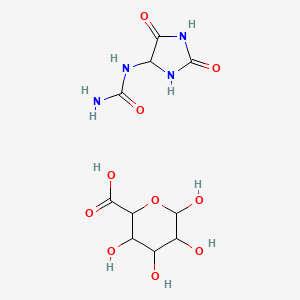

(2,5-Dioxoimidazolidin-4-yl)urea;3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-Dioxoimidazolidin-4-yl)urea and 3,4,5,6-tetrahydroxyoxane-2-carboxylic acid are two distinct chemical compounds. (2,5-Dioxoimidazolidin-4-yl)urea, also known as allantoin, is a diureide of glyoxylic acid. It is commonly found in botanical extracts of the comfrey plant and is a major metabolic intermediate in most organisms, including animals, plants, and bacteria. 3,4,5,6-tetrahydroxyoxane-2-carboxylic acid, also known as ascorbic acid or vitamin C, is a vital nutrient for humans and certain other animal species. It is an essential nutrient involved in the repair of tissue and the enzymatic production of certain neurotransmitters.

準備方法

(2,5-Dioxoimidazolidin-4-yl)urea:

Oxidation of Urea Acid: This method involves the oxidation of urea acid using potassium permanganate.

Heating with Dichloroacetic Acid and Urea: This method involves heating urea with dichloroacetic acid.

Direct Condensation of Glyoxylic Acid with Urea: Glyoxylic acid, obtained by the oxidation of glyoxal, is directly condensed with urea.

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

Reichstein Process: This is a classical method involving the hydrogenation of D-glucose to D-sorbitol, followed by oxidation to L-sorbose, and then further oxidation to 2-keto-L-gulonic acid, which is then lactonized to ascorbic acid.

Two-Step Fermentation Process: This modern method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using microorganisms, followed by chemical conversion to ascorbic acid.

(2,5-Dioxoimidazolidin-4-yl)urea:

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

- The two-step fermentation process is widely used in the industrial production of ascorbic acid due to its cost-effectiveness and higher yield.

化学反応の分析

(2,5-Dioxoimidazolidin-4-yl)urea:

Oxidation: It can undergo oxidation reactions to form various derivatives.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid.

Reduction: It can act as a reducing agent in various chemical reactions.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

(2,5-Dioxoimidazolidin-4-yl)urea:

- Common reagents include potassium permanganate for oxidation and dichloroacetic acid for condensation reactions .

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

- Common reagents include hydrogen peroxide for oxidation and various acids and bases for substitution reactions.

(2,5-Dioxoimidazolidin-4-yl)urea:

- Major products include various oxidized and reduced derivatives.

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

- Major products include dehydroascorbic acid and various substituted derivatives.

科学的研究の応用

(2,5-Dioxoimidazolidin-4-yl)urea:

Chemistry: Used as a corrosion inhibitor for metals.

Biology: Promotes cell proliferation and wound healing.

Medicine: Used in dermatological products for its soothing and healing properties.

Industry: Used in cosmetics and personal care products for its moisturizing and skin-soothing properties.

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

Chemistry: Used as a reducing agent in various chemical reactions.

Biology: Essential for collagen synthesis and immune function.

Medicine: Used to prevent and treat scurvy, a disease resulting from vitamin C deficiency.

Industry: Used as an antioxidant in food and beverages to prevent oxidation and spoilage.

作用機序

(2,5-Dioxoimidazolidin-4-yl)urea:

- The compound promotes cell proliferation and wound healing by stimulating the growth of epithelial cells and fibroblasts. It also acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective layer .

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

- Ascorbic acid acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and protein metabolism. It also functions as an antioxidant by donating electrons to neutralize free radicals.

類似化合物との比較

(2,5-Dioxoimidazolidin-4-yl)urea:

- Similar compounds include urea, allantoin, and various imidazolidinyl urea derivatives. Its unique properties include its ability to promote cell proliferation and wound healing, as well as its use as a corrosion inhibitor .

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:

- Similar compounds include other vitamins such as vitamin E (tocopherol) and vitamin A (retinol). Its uniqueness lies in its essential role in collagen synthesis and immune function, as well as its potent antioxidant properties.

特性

分子式 |

C10H16N4O10 |

|---|---|

分子量 |

352.26 g/mol |

IUPAC名 |

(2,5-dioxoimidazolidin-4-yl)urea;3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11) |

InChIキー |

DCFWIZFONLVPKL-UHFFFAOYSA-N |

正規SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)

![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)

![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)

![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)